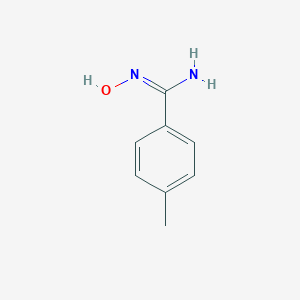

N'-Hydroxy-4-methylbenzenecarboximidamide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N’-Hydroxy-4-methylbenzenecarboximidamide can be synthesized through the reaction of p-tolunitrile with hydroxylamine . The reaction typically involves the use of a solvent such as acetonitrile and a base like triethylamine . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of N’-Hydroxy-4-methylbenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions: N’-Hydroxy-4-methylbenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: It can be reduced to form amines.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

Oxidation: Nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Reactions

The compound is known to undergo various chemical reactions:

- Oxidation : Can yield nitroso derivatives using agents like hydrogen peroxide.

- Reduction : Capable of being reduced to form amines, typically with sodium borohydride or lithium aluminum hydride.

- Substitution : The hydroxyl group can be replaced with other functional groups under suitable conditions.

Organic Chemistry

N'-Hydroxy-4-methylbenzenecarboximidamide serves as a building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable for creating intermediates used in pharmaceuticals and specialty chemicals.

Biological Research

Research has indicated that this compound may interact with biological macromolecules, influencing their activity. Its potential biological activities are under investigation, particularly concerning its interactions with enzymes and receptors.

Medicinal Chemistry

The compound has been explored for its therapeutic properties. Studies suggest it may have applications in drug development, particularly as a precursor in synthesizing pharmacologically active compounds.

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and intermediates, reflecting its importance in commercial chemical processes.

Case Study 1: NMDA Receptor Modulation

A study demonstrated that derivatives of this compound exhibit selective antagonism at the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit. This modulation could lead to new treatments for cognitive impairments associated with neurodegenerative diseases such as Alzheimer's disease.

| Study Details | Findings |

|---|---|

| NMDA Receptor Modulation | Significant inhibition of NR2B-mediated currents |

| Implication | Potential treatment for cognitive impairments |

Case Study 2: Antihyperglycemic Activity

Another investigation into the compound's derivatives revealed marked antihyperglycemic effects in diabetic animal models. This suggests potential applications in diabetes management by modulating glucose metabolism.

| Study Details | Findings |

|---|---|

| Antihyperglycemic Activity | Reduction in blood glucose levels |

| Implication | Potential adjunct therapy for diabetes |

Mecanismo De Acción

The mechanism of action of N’-Hydroxy-4-methylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

- N-Hydroxy-4-methoxybenzenecarboximidamide

- N-Hydroxy-4-chlorobenzenecarboximidamide

- N-Hydroxy-4-nitrobenzenecarboximidamide

Comparison: N’-Hydroxy-4-methylbenzenecarboximidamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets .

Actividad Biológica

N'-Hydroxy-4-methylbenzenecarboximidamide, a compound with the molecular formula CHNO, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antioxidative properties, supported by relevant data tables and case studies.

- Molecular Weight : 150.18 g/mol

- Melting Point : 136 - 137 °C

- Solubility : Not extensively documented; however, low solubility may affect biological activity.

- CAS Number : 19227-13-5

Antiproliferative Activity

This compound has shown promising antiproliferative effects against various cancer cell lines. The following table summarizes the IC values for different derivatives of related compounds, indicating their effectiveness in inhibiting cell proliferation.

| Compound | Cell Line | IC (µM) | Notes |

|---|---|---|---|

| Compound 10 | HCT116 | 2.2 - 4.4 | Most potent among tested compounds |

| Compound 11 | MCF-7 | 1.2 | Selective activity against breast cancer cells |

| Compound 12 | HEK293 | 5.3 | Moderate activity observed |

These findings suggest that modifications to the chemical structure can significantly influence the biological activity of related compounds. For instance, derivatives with hydroxyl and methoxy groups exhibited enhanced antiproliferative effects compared to their counterparts without such modifications .

Antibacterial Activity

The antibacterial efficacy of this compound has also been investigated, particularly against Gram-positive bacteria. A notable study indicated that certain derivatives displayed selective antibacterial activity:

| Derivative | Bacterial Strain | MIC (µM) | Activity Type |

|---|---|---|---|

| Compound 8 | E. faecalis | 8 | Strong antibacterial |

| Compound 37 | S. aureus | 16 | Moderate antibacterial |

| Compound 36 | E. coli | 32 | Weak antibacterial |

The results show that the compound's structural features play a critical role in its interaction with bacterial targets, leading to varied levels of efficacy against different strains .

Antioxidative Properties

Antioxidant activity is another significant aspect of this compound's biological profile. Research indicates that some derivatives exhibit antioxidative properties that can reduce reactive oxygen species (ROS) levels in vitro:

| Compound | Test Method | Result |

|---|---|---|

| Compound 10 | ABTS Assay | Significant reduction in ROS |

| Compound 36 | DPPH Assay | Moderate antioxidant activity |

While some derivatives showed promising antioxidative effects, it was noted that these activities did not correlate directly with antiproliferative actions, suggesting distinct mechanisms of action .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound and its derivatives:

- Antiproliferative Mechanisms : A study demonstrated that specific structural modifications could enhance selectivity towards cancer cell lines while minimizing effects on normal cells. This selectivity is crucial for developing targeted cancer therapies .

- Antibacterial Mechanisms : Research into the mechanisms by which these compounds exert antibacterial effects revealed interactions with bacterial cell membranes and inhibition of vital metabolic pathways .

- Oxidative Stress Studies : Investigations into how these compounds modulate oxidative stress responses in cells indicated potential therapeutic applications in conditions characterized by oxidative damage .

Propiedades

Número CAS |

19227-13-5 |

|---|---|

Fórmula molecular |

C8H10N2O |

Peso molecular |

150.18 g/mol |

Nombre IUPAC |

N'-hydroxy-4-methylbenzenecarboximidamide |

InChI |

InChI=1S/C8H10N2O/c1-6-2-4-7(5-3-6)8(9)10-11/h2-5,11H,1H3,(H2,9,10) |

Clave InChI |

NKJXMLIWSJATEE-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=NO)N |

SMILES isomérico |

CC1=CC=C(C=C1)/C(=N\O)/N |

SMILES canónico |

CC1=CC=C(C=C1)C(=NO)N |

Apariencia |

Assay:≥98%A crystalline solid |

Pictogramas |

Irritant |

Sinónimos |

p-Toylamideoxime |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of N'-Hydroxy-4-methylbenzenecarboximidamide and how do these influence its crystal structure?

A1: this compound (also known as 4-Methylbenzamide oxime) is a derivative of benzonitrile. [] The molecule features a benzamide group with a methyl substituent at the para position and a hydroxyimino group attached to the carbonyl carbon. A key characteristic of this compound is its ability to form hydrogen bonds. Intramolecular N—H⋯O hydrogen bonds exist within the molecule itself. [] Additionally, intermolecular hydrogen bonding, specifically N—H⋯O and O—H⋯N interactions, significantly influence the crystal packing. This compound crystallizes with two molecules per asymmetric unit. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.